4-Fluorobicyclo[2.2.2]octan-1-amine
Description
Significance of Rigid Saturated Bicyclic Scaffolds in Molecular Design
The use of rigid saturated bicyclic scaffolds like BCO is a deliberate strategy to create molecules with well-defined three-dimensional shapes. tcd.ienih.govbiorxiv.org This rigidity is a key attribute that sets them apart from more flexible, linear, or aromatic structures.
The constrained nature of the BCO framework significantly limits the number of possible conformations a molecule can adopt. researchgate.netacs.org This conformational restriction is crucial in medicinal chemistry as it can pre-organize a molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target. nih.govresearchgate.net By reducing conformational flexibility, the entropic penalty of binding is minimized, leading to more potent and specific interactions. nih.gov The defined geometry of the BCO scaffold allows for the precise positioning of functional groups in three-dimensional space, a critical factor in designing molecules that can effectively interact with the complex architectures of biological macromolecules. tcd.ienih.gov
The BCO scaffold has emerged as a valuable non-classical bioisostere, particularly for the para-phenyl group. pharmablock.comrsc.orgresearchgate.net Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes in the chemical structure. The three-dimensional and saturated nature of the BCO core offers an escape from the "flatland" of aromatic rings, which can sometimes be associated with undesirable properties like poor solubility and metabolic instability. pharmablock.comdntb.gov.ua Replacing a phenyl ring with a BCO scaffold can lead to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical for developing effective drug candidates. dntb.gov.uanih.gov
The Strategic Role of Fluorination in Modulating Molecular Properties
Fluorine, the most electronegative element, possesses unique properties that make it a powerful tool in molecular design. tandfonline.com Its introduction into organic molecules can profoundly influence their physical, chemical, and biological characteristics.
The high electronegativity of fluorine significantly alters the electronic distribution within a molecule, impacting its stereoelectronic properties and chemical reactivity. tandfonline.comresearchgate.netrsc.org The introduction of fluorine can create strong dipoles and influence the acidity or basicity of nearby functional groups. tandfonline.combohrium.com These stereoelectronic effects, such as the gauche effect, can dictate the preferred conformation of a molecule, further enhancing the conformational control provided by the bicyclic scaffold. nih.govacs.org The carbon-fluorine bond is also exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. tandfonline.comresearchgate.net
The incorporation of fluorine can dramatically alter a molecule's physicochemical properties, including lipophilicity, solubility, and membrane permeability. bohrium.comnih.gov While fluorination can sometimes increase lipophilicity, in other contexts, it can lead to improved permeability and oral bioavailability. tandfonline.comnih.gov From a biological perspective, fluorine can enhance the binding affinity of a molecule to its target protein through various non-covalent interactions. bohrium.comnih.gov The strategic placement of fluorine atoms can lead to more potent and selective drugs with improved pharmacokinetic profiles. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluorobicyclo[2.2.2]octan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN/c9-7-1-4-8(10,5-2-7)6-3-7/h1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPHMWMHKQUAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Fluorobicyclo 2.2.2 Octan 1 Amine and Its Derivatives
Strategies for Constructing the Fluorinated Bicyclo[2.2.2]octane Core
The creation of the 4-fluorobicyclo[2.2.2]octan-1-amine framework relies on strategic C-F bond formation and the construction of the bicyclic system. Methodologies range from traditional multi-step sequences to modern catalytic approaches.
Multi-Step Approaches from Precursor Molecules
Conventional routes to this compound often proceed through a common, previously unknown carboxylic acid precursor, 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid. lookchem.com This multi-step approach allows for the systematic construction and functionalization of the bicyclic system.
A typical synthetic sequence is outlined below:
Precursor Synthesis : The synthesis begins with the construction of the bicyclo[2.2.2]octane core, which can be achieved through various methods, including Diels-Alder reactions or intramolecular cyclizations. lookchem.com
Introduction of Carboxylic Acid : A carboxylic acid group is installed at the bridgehead position (C1).
Fluorination : An electrophilic fluorinating agent is used to introduce the fluorine atom at the opposing bridgehead position (C4).
Conversion to Amine : The carboxylic acid is then converted to the primary amine. A common method is the Curtius rearrangement, which proceeds through an acid chloride intermediate. This intermediate is treated with sodium azide (B81097) to form an acyl azide, which then rearranges upon heating to an isocyanate. Finally, hydrolysis of the isocyanate with concentrated hydrochloric acid yields the desired this compound. lookchem.com
The table below summarizes a representative pathway from the key carboxylic acid intermediate.
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
| 1 | 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride | Activation of carboxylic acid |
| 2 | 4-Fluorobicyclo[2.2.2]octane-1-carbonyl chloride | Sodium azide (NaN₃) in acetone/water | 4-Fluorobicyclo[2.2.2]octane-1-carbonyl azide | Formation of acyl azide |
| 3 | 4-Fluorobicyclo[2.2.2]octane-1-carbonyl azide | Heat (reflux in benzene) | 1-Fluoro-4-isocyanatobicyclo[2.2.2]octane | Curtius Rearrangement |
| 4 | 1-Fluoro-4-isocyanatobicyclo[2.2.2]octane | Concentrated Hydrochloric Acid (HCl), Heat | This compound | Hydrolysis to amine |
| This table is a generalized representation based on the Curtius rearrangement described for this class of compounds. lookchem.com |
Photoredox-Catalyzed Cyclizations and Aminofluorination Reactions
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. nih.gov While a direct photoredox-catalyzed synthesis of this compound has not been extensively detailed, related transformations highlight the potential of this strategy. For instance, photoredox-catalyzed carbofluorination of dehydroalanine (B155165) derivatives has been developed to produce α-fluoro-α-amino acids. nih.gov This process involves the generation of an alkyl radical which adds to the dehydroalanine, followed by a fluorine atom transfer from an electrophilic fluorine source like Selectfluor. nih.gov
Another relevant strategy is the radical fluorination used to synthesize 3-fluorobicyclo[1.1.1]pentan-1-amine, a related strained bicyclic amine. researchgate.net Adapting these principles, a hypothetical photoredox pathway to the bicyclo[2.2.2]octane core could involve the intramolecular cyclization of a suitably functionalized acyclic precursor, or the direct aminofluorination of a bicyclo[2.2.2]octene derivative. These methods offer the advantage of proceeding under mild, metal-free conditions. nih.gov
Electrophilic Fluorination Techniques Utilizing Onium Salts
Electrophilic fluorination is a key method for introducing fluorine into organic molecules, particularly at unactivated sp³-hybridized carbon centers which are typically unreactive. researchgate.net This is highly relevant for the synthesis of the target compound, where fluorine is installed at a bridgehead position. Onium salts, especially N-F type reagents, are among the most effective and widely used electrophilic fluorine sources. researchgate.netmdpi.com
These reagents are often stable, solid materials that are easier to handle than gaseous elemental fluorine or highly corrosive hydrofluoric acid. mt.com Their reactivity can be tuned by modifying the structure of the onium salt.
Key reagents in this class include:
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : This is a commercially available, widely used, and highly effective electrophilic fluorinating agent. mt.commdpi.com It is known for its ability to fluorinate a variety of substrates, including enolates, enol ethers, and activated aromatic compounds, under mild conditions. researchgate.net It has been successfully used in the fluorinative decarboxylation of bicyclic carboxylic acids to produce fluorinated bicyclic compounds. acs.org
N-Fluorobenzenesulfonimide (NFSI) : Another benchtop-stable solid reagent that provides electrophilic fluorine and is noted for its functional-group tolerance. juniperpublishers.com
Accufluor™ NFTh (1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) : This reagent is effective for the fluorination of phenyl-substituted alkenes. researchgate.net
The general mechanism involves the attack of a nucleophilic carbon center (such as a carbanion or an enolate derived from a bicyclo[2.2.2]octanone precursor) on the electrophilic fluorine atom of the N-F reagent, leading to the formation of the C-F bond. mdpi.com
| Reagent Name | Acronym/Brand | Key Features |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable solid, versatile for various substrates. mt.comresearchgate.net |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline, benchtop-stable, good functional group tolerance. juniperpublishers.com |
| 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Accufluor™ NFTh | Effective for fluorination across carbon-carbon double bonds. researchgate.net |
| This table summarizes common electrophilic fluorinating onium salts. |
Derivatization and Functionalization of the Amino Moiety
The primary amine of this compound serves as a versatile chemical handle for further derivatization, enabling the exploration of new chemical space for applications in medicinal chemistry. nordmann.global
Post-Cyclization Modifications and Amine Transformations
Once the this compound core has been synthesized, the primary amine group can undergo a wide range of standard chemical transformations. These modifications are crucial for building more complex molecules and for creating libraries of compounds for screening.
Common transformations include:
Acylation : Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation : Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation : Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.
Derivatization is also essential for analytical purposes. Aliphatic amines often lack a UV chromophore or fluorophore, making detection difficult. sigmaaldrich.com Pre-column derivatization with reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) allows for sensitive detection by HPLC with fluorescence or UV detectors. sigmaaldrich.comscispace.com These methods provide quantitative conversion to stable, detectable derivatives under mild conditions. sigmaaldrich.com
Large-Scale and Expedient Synthesis Considerations
Transitioning a synthetic route from laboratory scale to large-scale or commercial production requires careful consideration of factors like cost, safety, robustness, and efficiency. google.com For this compound, this involves selecting scalable reactions and minimizing complex purification steps.
The multi-step synthesis involving a Curtius rearrangement is a viable route for scale-up, as the reactions involved are generally well-understood and high-yielding. lookchem.com For large-scale synthesis of related bicyclic amines, the use of diphenylphosphoryl azide ((PhO)₂P(O)N₃) has been reported as an alternative to the traditional two-step process of forming an acyl azide from an acid chloride. acs.org This one-pot procedure can be more convenient for larger batches.
Key considerations for an expedient, large-scale synthesis include:
Availability of Starting Materials : The cost and commercial availability of the initial bicyclic precursors are critical. google.com
Reagent Selection : Choosing safer and more manageable reagents is paramount. For fluorination, the use of stable solid reagents like Selectfluor® is preferable to highly toxic and corrosive alternatives. mt.comacs.org
Process Optimization : Minimizing the number of synthetic steps and avoiding chromatographic purifications are key goals. Crystallization or distillation are preferred for purification on a large scale. acs.org
Robustness : The chosen reactions should be high-yielding and tolerant of minor fluctuations in reaction conditions, ensuring consistent product quality.
The development of novel transition-metal-catalyzed processes also offers a potential simplified means for the commercial production of various 1,4-disubstituted bicyclo[2.2.2]octanes, which could provide more efficient pathways to key intermediates. google.com
Chemical Reactivity and Transformation Studies of 4 Fluorobicyclo 2.2.2 Octan 1 Amine Scaffold
Oxidative and Reductive Transformations
The reactivity of 4-fluorobicyclo[2.2.2]octan-1-amine under oxidative and reductive conditions is primarily dictated by the primary amine functionality, while the bicyclic core remains largely inert under standard conditions. Direct experimental data on this specific molecule is limited; however, reactivity can be inferred from the known behavior of primary amines and related bicyclic compounds.
Oxidative Transformations: The primary amine at the C1 bridgehead can be targeted by various oxidizing agents. Milder oxidation would likely yield the corresponding hydroxylamine (B1172632) or nitroso derivative. More forceful oxidation could lead to the formation of a nitro compound at the bridgehead. It is important to note that the stability of the rigid bicyclo[2.2.2]octane cage is a significant factor, resisting transformations that would introduce substantial ring strain. For instance, oxidation that leads to the formation of a ketone from a related bicyclic amine would imply the oxidation of a secondary amine, a different starting material.
Reductive Transformations: The this compound scaffold is already in a highly reduced state. The primary amine is the result of a reduction, typically of an azide (B81097) or nitro group in the final stages of synthesis. researchgate.net Therefore, reductive transformations would apply to derivatives of this amine rather than the parent compound itself. For example, if the amine were to be transformed into an imine or an enamine, these could be subsequently reduced.
Table 1: Potential Oxidative and Reductive Transformations
| Transformation Type | Reagent Class | Potential Product(s) | Notes |
| Oxidation | Mild Oxidants (e.g., H₂O₂) | 4-Fluorobicyclo[2.2.2]octan-1-hydroxylamine | Reactivity is centered on the nitrogen atom. |
| Strong Oxidants (e.g., m-CPBA) | 1-Fluoro-4-nitrobicyclo[2.2.2]octane | Requires robust conditions; potential for side reactions. | |
| Reduction | N/A (on parent amine) | N/A | The amine group is already in its reduced form. |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Forms N-alkylated derivatives of the title compound. |
Nucleophilic Substitution Reactions at Fluorinated Bridgehead Positions
The substitution of the fluorine atom at the C4 bridgehead position of this compound presents a significant synthetic challenge. Bridgehead positions of bicyclic systems are notoriously unreactive in standard nucleophilic substitution reactions (SN1 and SN2).
The SN1 mechanism is disfavored because the formation of a planar carbocation at the bridgehead would introduce immense angle strain, a violation of Bredt's Rule. The SN2 mechanism is equally hindered due to the steric impossibility of the required backside attack by a nucleophile.
However, studies on related 1,4-dihalobicyclo[2.2.2]octanes suggest that nucleophilic substitution can proceed via a radical nucleophilic substitution (SRN1) mechanism. This multi-step process involves the formation of a radical anion, fragmentation to a bridgehead radical, and subsequent reaction with a nucleophile. Research on the reaction of 1-halo- and 1,4-dihalobicyclo[2.2.2]octanes with diphenylphosphide ions demonstrated that while the chloro-substituted compound was unreactive, the iodo- and bromo-substituted analogues underwent substitution. This suggests that the C-F bond would be even more resistant to cleavage. Furthermore, stannylation reactions on 1,4-dihalobicyclo[2.2.2]octanes have shown an unusual leaving group mobility order of Br > I > Cl, further highlighting the complex nature of substitution at this bridgehead. uq.edu.au
Table 2: Comparison of Nucleophilic Substitution Mechanisms at the C4-Position
| Mechanism | Viability at Bridgehead | Rationale |
| SN1 | Highly Unlikely | Formation of a planar carbocation at the bridgehead is energetically prohibitive due to extreme angle strain (Bredt's Rule). |
| SN2 | Impossible | The rigid cage structure prevents the required backside attack of the nucleophile. |
| SRN1 | Plausible | This radical-based mechanism avoids the formation of a bridgehead carbocation and is a known pathway for substitution at the bridgehead of bicyclo[2.2.2]octane systems. |
Diversification via Transition-Metal Catalysis and Cycloaddition Reactions
The functional handles of this compound—the primary amine and the C-F bond—offer opportunities for diversification using modern synthetic methods.
Transition-Metal Catalysis: The primary amine is a versatile starting point for forming new C-N bonds. For example, the amine can be readily acylated or sulfonylated. Patents describe the synthesis of complex benzamide (B126) derivatives, such as N-(4-fluorobicyclo[2.2.2]octan-1-yl)-2-(methylsulfonamido)benzamide and N-(4-fluorobicyclo[2.2.2]octan-1-yl)-2-((phenylmethyl)sulfonamido)-5-(trifluoromethyl)benzamide, which are prepared by reacting the amine with the corresponding acyl chloride or activated carboxylic acid. epo.org While not always requiring a metal catalyst, related C-N bond-forming reactions like Buchwald-Hartwig amination showcase the power of transition metals in coupling amines to aryl halides.
Cycloaddition Reactions: Cycloaddition reactions are fundamental to the synthesis of the bicyclo[2.2.2]octane core itself, often via an intramolecular or intermolecular Diels-Alder ([4+2] cycloaddition) reaction. cdnsciencepub.comnih.govresearchgate.net For diversification of the pre-formed this compound scaffold, a site of unsaturation would need to be introduced. If a double bond were installed within the bicyclic system (creating a bicyclo[2.2.2]octene derivative), it could serve as a dienophile or diene in further cycloaddition reactions, allowing for the construction of more complex, polycyclic architectures. arkat-usa.orgacs.org
Table 3: Selected Diversification Strategies
| Reaction Type | Functional Group Targeted | Example Reaction | Product Class |
| Acylation | Amine (C1) | Reaction with an Acyl Chloride | N-Acyl-4-fluorobicyclo[2.2.2]octan-1-amine |
| Sulfonylation | Amine (C1) | Reaction with a Sulfonyl Chloride | N-Sulfonyl-4-fluorobicyclo[2.2.2]octan-1-amine |
| [4+2] Cycloaddition | Introduced C=C bond | Reaction with a Diene | Fused Polycyclic Systems |
C-H Activation Strategies for Functionalization
Directly converting C-H bonds to C-C, C-N, or C-O bonds is a powerful strategy for molecular diversification. The rigid bicyclo[2.2.2]octane framework has been a subject of C-H activation studies, particularly in the development of chiral ligands for asymmetric catalysis. thieme-connect.combohrium.comnih.gov These studies confirm that the C-H bonds of the scaffold are accessible for functionalization.
For this compound, C-H activation could be pursued through two main avenues:
Directed C-H Activation: The amine group, after conversion to a suitable directing group (e.g., an amide or a pyridine), can direct a metal catalyst to selectively activate specific C-H bonds. The rigid geometry of the scaffold would determine which C-H bonds are spatially accessible for cyclometalation and subsequent functionalization.
Undirected C-H Activation: In the absence of a strong directing group, reactivity is governed by the inherent electronic and steric properties of the C-H bonds. The bridgehead C-H bond is generally less reactive than the secondary methylene (B1212753) C-H bonds. Functionalization would likely occur at the secondary positions (C2, C3, C5, C6), with selectivity potentially influenced by the electronic effects of the fluorine and amine substituents.
The development of chiral CpRh complexes fused with a bicyclo[2.2.2]octane unit for asymmetric C-H activation highlights the utility of this scaffold in modern catalysis, and the principles employed can be applied to the functionalization of the scaffold itself. nih.gov
Table 4: Potential Sites for C-H Activation
| Position | C-H Bond Type | Potential for Activation | Notes |
| C2, C3, C5, C6 | Secondary (Methylene) | High | These are generally the most reactive C-H bonds on the saturated scaffold for undirected activation. |
| Bridgehead (unsubstituted) | Tertiary | Low | Bridgehead C-H bonds are typically less reactive than secondary C-H bonds in radical or oxidative addition pathways. |
| Amine Substituent (if present) | Varies (e.g., Aryl) | High (with directing group) | The amine can be derivatized to direct activation onto an appended group (e.g., an N-aryl group). |
Conformational and Stereoelectronic Analysis of the Fluorinated Bicyclo 2.2.2 Octane System
Impact of Bicyclic Rigidity on Molecular Conformation
The bicyclo[2.2.2]octane ring system is characterized by its inherent rigidity, which severely restricts the conformational freedom of the molecule. libretexts.org This cage-like structure is composed of three fused six-membered rings, all held in a boat-like conformation. stackexchange.com Unlike flexible cyclohexane (B81311) systems that can readily undergo ring-flipping, the bridged nature of bicyclo[2.2.2]octane locks it into a specific arrangement. libretexts.org This rigidity is a key feature, as it allows for the precise positioning of substituents in three-dimensional space, a valuable attribute in the design of molecules with specific biological targets.
The larger bicyclo[2.2.2]octane scaffold, when compared to smaller bicyclic systems like bicyclo[2.1.1]hexane, offers increased conformational rigidity. This rigidity can enhance receptor binding specificity by minimizing the entropic penalty associated with a molecule adopting a specific bioactive conformation. The defined geometry of the bicyclo[2.2.2]octane core ensures that the functional groups, in this case, the 1-amino and 4-fluoro substituents, maintain a fixed spatial relationship to one another.
Fluorine's Influence on Local and Remote Electronic Effects
The introduction of a fluorine atom at the 4-position of the bicyclo[2.2.2]octane ring system has profound electronic consequences. Fluorine is the most electronegative element, and its presence induces strong inductive effects, withdrawing electron density from the surrounding sigma (σ) framework. This electron withdrawal can influence the reactivity and basicity of the amino group at the 1-position.
Studies have shown that in functionalized bicyclo[2.2.2]octanes, the presence of fluorine substituents can suppress electron transmission through the molecule via σ-interference. researchgate.netacs.org This quantum interference effect is highly sensitive to chemical changes within the saturated system. acs.org The inductive field effect of the fluorine substituent is a significant factor in determining the electronic properties of these systems. researchgate.net The rigid bicyclo[2.2.2]octane framework serves as a reference for quantifying these substituent effects. acs.org The high stability of the C-F bond and the unique electronic properties it imparts make fluorinated bicyclic compounds of great interest in various fields. researchgate.net
Comparative Conformational Studies Across Bicyclic Ring Systems
Comparing the bicyclo[2.2.2]octane system to other bicyclic frameworks highlights its unique conformational properties. For instance, bicyclo[2.2.1]heptane, also known as norbornane, is another rigid bicyclic system, but it possesses a one-carbon bridge, resulting in a more strained structure compared to the two-carbon bridges of bicyclo[2.2.2]octane. libretexts.orgstackexchange.com
The size of the bicyclic scaffold plays a crucial role in its properties. Larger systems like bicyclo[2.2.2]octane provide a more rigid and defined structure. In contrast, smaller systems like bicyclo[1.1.1]pentane are more compact. researchgate.net The choice of the bicyclic core can therefore be used to fine-tune the shape, rigidity, and electronic properties of a molecule.
The following table provides a comparison of different bicyclic systems, highlighting the influence of the ring structure on molecular properties.
| Bicyclic System | Key Structural Features | Impact on Properties |
| Bicyclo[2.2.2]octane | Three fused six-membered rings in a boat-like conformation; two-carbon bridges. | High rigidity, well-defined substituent geometry. libretexts.org |
| Bicyclo[2.2.1]heptane | One-carbon bridge, strained ring system. libretexts.orgstackexchange.com | Rigid, but more strained than bicyclo[2.2.2]octane. |
| Bicyclo[1.1.1]pentane | Highly strained, compact structure. | Used as a bioisostere for para-substituted benzene (B151609) rings. researchgate.net |
The conformational rigidity and the ability to precisely control substituent orientation make fluorinated bicyclo[2.2.2]octane derivatives valuable building blocks in the development of new chemical entities with tailored properties.
Computational and Theoretical Investigations of 4 Fluorobicyclo 2.2.2 Octan 1 Amine
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of complex organic molecules like 4-Fluorobicyclo[2.2.2]octan-1-amine.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecules. For bridgehead-substituted polycyclic alkyl fluorides, including derivatives of bicyclo[2.2.2]octane, DFT calculations have been successfully used to determine optimized geometries and various molecular parameters. researchgate.net A common level of theory employed for such systems is B3LYP with a 6-31+G* basis set, which has shown good agreement with experimental values where available. researchgate.net
For this compound, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations help in understanding the reactivity and potential interaction sites of the molecule. For instance, in related 1,4-disubstituted bicyclo[2.2.2]octane systems, DFT has been used to study the transmission of substituent effects. nih.gov
Table 1: Predicted Electronic Properties of 4-Substituted Bicyclo[2.2.2]octane Derivatives (Illustrative) This table is illustrative and based on general principles of DFT calculations on similar molecules. Actual values for this compound would require specific calculations.
| Property | Predicted Value/Trend | Significance |
| HOMO Energy | Relatively high due to the amine group | Indicates susceptibility to electrophilic attack |
| LUMO Energy | Relatively high | Suggests lower reactivity towards nucleophiles |
| HOMO-LUMO Gap | Moderate | Relates to chemical reactivity and electronic transitions |
| Dipole Moment | Non-zero, influenced by both F and NH₂ | Affects intermolecular interactions and solubility |
| Natural Charge on F | Negative | Reflects the high electronegativity of fluorine |
| Natural Charge on N | Negative | Indicates the electron-donating nature of the amine group |
The bicyclo[2.2.2]octane cage is an excellent system for probing intramolecular electronic effects because its rigid structure largely precludes through-bond conjugation (resonance effects), thus isolating through-space field effects and through-bond inductive effects. The electronic influence of a substituent can be quantified using substituent constants, such as the inductive (σI) and resonance (σR) parameters. For 4-substituted bicyclo[2.2.2]octan-1-ols, density-functional calculations have been employed to evaluate the effects of various substituents. researchgate.net
In this compound, the fluorine and amine groups at the bridgehead positions interact electronically through the saturated framework. The substituent effect in such systems is primarily transmitted via through-space interactions. nih.gov The fluorine atom acts as a strong electron-withdrawing group through its inductive effect (high σI), while the amine group is an inductive electron-withdrawing and resonance electron-donating group. However, in this saturated system, the resonance effect of the amine group is negligible. Therefore, the electronic properties will be dominated by the competing inductive effects of the fluorine and amine substituents.
Dual-substituent parameter (DSP) equations are often used to correlate experimental data, such as NMR chemical shifts, with substituent constants to disentangle the contributions of inductive and resonance effects. researchgate.net For 4-substituted bicyclo[2.2.2]oct-1-yl fluorides, the ¹⁹F substituent chemical shifts (SCS) have been shown to correlate well with σI and σR⁰ substituent parameters. researchgate.net
Table 2: Typical Substituent Constants for Amino and Fluoro Groups These are general values and can vary slightly depending on the molecular system.
| Substituent | σI | σR |
| -NH₂ | ~0.10 | ~-0.48 |
| -F | ~0.50 | ~-0.34 |
Advanced Spectroscopic Property Predictions
Computational methods are also instrumental in predicting and interpreting spectroscopic data, particularly NMR chemical shifts, which are highly sensitive to the electronic environment of the nucleus.
The ¹⁹F nucleus is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high sensitivity. Its chemical shift is particularly sensitive to the local electronic environment, spanning a wide range of over 400 ppm in organic compounds. nih.gov This makes ¹⁹F NMR a powerful tool for studying substituent effects.
Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict ¹⁹F NMR chemical shifts with a reasonable degree of accuracy. researchgate.net For a series of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides, DFT-GIAO calculations at the B3LYP/6-31+G* level have been shown to reproduce experimental ¹⁹F substituent chemical shifts (SCS) well. researchgate.net The calculated shifts can be correlated with various molecular parameters derived from Natural Bond Orbital (NBO) analysis, such as the natural charge on the fluorine atom and the occupancy of the C-F antibonding orbital (σ*CF). researchgate.net The synthesis and ¹⁹F NMR spectra have been reported for a large number of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. lookchem.com
For this compound, the ¹⁹F chemical shift would be influenced by the electronic effect of the amino group at the 4-position. Based on studies of similar systems, the amino group would be expected to cause a shift in the ¹⁹F resonance compared to the parent 1-fluorobicyclo[2.2.2]octane.
The sensitivity of the ¹⁹F NMR chemical shift to the electronic environment makes the fluorine atom an excellent spectroscopic probe for studying intramolecular interactions. researchgate.net In the rigid bicyclo[2.2.2]octane system, the ¹⁹F chemical shift of the fluorine atom at the 1-position provides a direct measure of the electronic effect of the substituent at the 4-position.
Because fluorine is not naturally present in most biomolecules, the introduction of a fluorine-containing group provides a unique spectroscopic window without background signals, which is particularly advantageous in biochemical studies. nih.gov In the context of this compound, the ¹⁹F nucleus acts as a reporter for any changes in the electronic environment at the other end of the molecular cage, making it a valuable tool for studying protonation states of the amine group or its interaction with other molecules. The rigid geometry of the bicyclo[2.2.2]octane scaffold ensures that the observed changes in the ¹⁹F chemical shift are primarily due to through-space electronic effects rather than conformational changes.
Applications and Research Paradigms
Development of Advanced Building Blocks in Medicinal Chemistry
The introduction of saturated, sp3-rich scaffolds is a key strategy in drug discovery to improve the physicochemical properties and biological activity of drug candidates. ucl.ac.uk Bicyclic amines, in particular, serve as versatile and architecturally complex building blocks. ucl.ac.uk
The bicyclo[2.2.2]octane framework is a core structural element in a variety of biologically active compounds. nih.gov Its rigid nature allows for the precise spatial arrangement of functional groups, which can lead to efficient and selective interactions with biological targets like enzymes and receptors. ucl.ac.uk This makes it an attractive scaffold for the development of new therapeutic agents. google.com
Research has shown that derivatives of the 4-aminobicyclo[2.2.2]octane structure possess significant biological activity. For instance, certain 2-substituted 4-dialkylaminobicyclo[2.2.2]octane derivatives have been investigated for their efficacy against the causative organisms of tropical diseases. nih.gov Specifically, 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones displayed notable antimalarial potency against a drug-resistant strain of Plasmodium falciparum. nih.gov Furthermore, bicyclic β-amino acids are recognized as important precursors for creating new generations of bioactive compounds, including enzyme inhibitors and antitumor agents. nih.gov The inherent rigidity of the bicyclo[2.2.2]octane core is also valuable for designing intermediates for drugs targeting the central nervous system (CNS).
The diversification of the bicyclo[2.2.2]octane scaffold is a powerful method for conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the rigid core, researchers can probe the interactions between a molecule and its biological target, leading to the optimization of drug candidates. The defined geometry of the bicyclic system is crucial for understanding how changes in the spatial orientation of various substituents affect chemical and biological properties. ucl.ac.uk
For example, studies on 4-aminobicyclo[2.2.2]octane derivatives have revealed key SAR insights. A comparative study of various derivatives against tropical disease organisms highlighted how different substitutions on the bicyclic frame influence antimalarial and antitrypanosomal activity. nih.gov One derivative, a bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonate, showed the highest antitrypanosomal activity among the tested compounds in its series. nih.gov
Furthermore, bicyclic scaffolds like bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane are used as bioisosteres for aromatic rings to explore their impact on a drug's properties. Replacing a para-phenyl ring with a bicyclo[2.2.2]octane-1,4-diyl group has been shown to result in more lipophilic molecules, demonstrating how scaffold diversification can systematically alter a compound's characteristics. researchgate.net
The unique structural features of 4-fluorobicyclo[2.2.2]octan-1-amine and its analogues can significantly influence how they interact with biological targets and their behavior within an organism (pharmacokinetics). The rigid bicyclic structure limits conformational flexibility, which can enhance binding specificity to a target receptor or enzyme.
The inclusion of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorine can enhance binding interactions with target biomolecules through favorable electrostatic interactions and can also improve metabolic stability, preventing the molecule from being broken down too quickly. The amine group facilitates hydrogen bonding, further strengthening interactions with biological targets.
The three-dimensional, saturated nature of the bicyclo[2.2.2]octane scaffold can also lead to improved pharmacokinetic profiles. Compared to flat, aromatic molecules, sp3-rich compounds often exhibit higher aqueous solubility and lower toxicity. ucl.ac.uk For example, replacing aromatic rings with bicyclic motifs has been shown to improve solubility and reduce non-specific binding to unintended targets. researchgate.net Compounds with similar bicyclic structures have been noted for potentially having favorable pharmacokinetic properties, such as lower intrinsic clearance and higher aqueous solubility, making them more effective as potential drugs. google.com
Contributions to Asymmetric Synthesis and Chiral Catalysis
Chiral bicyclic amines are a significant class of compounds that serve as foundational scaffolds for the development of catalysts used in asymmetric synthesis. These catalysts are essential for producing enantiomerically pure compounds, which is critical in the pharmaceutical industry where one enantiomer of a drug is often more potent and has fewer side effects than the other.
The rigid conformation of bicyclic amine scaffolds makes them excellent templates for designing chiral ligands. nih.gov These ligands can coordinate with metal centers to form catalytic complexes that create a specific chiral environment, guiding a chemical reaction to produce a desired enantiomer.
A notable example is the derivative of 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), a highly constrained bicyclic β-amino acid. From ABOC, the chiral diamine 1,2-diaminobicyclo[2.2.2]octane (DABO) has been synthesized and used to build new chiral ligands. nih.gov Similarly, enantiomerically pure bicyclo[2.2.2]octadiene (bod*) ligands have been synthesized from a crystalline bicyclic precursor, 6-hydroxy-5-phenylbicyclo[2.2.2]octan-2-one. researchgate.net Researchers have also developed novel chiral bicyclic imines and amines from hexahydroquinoxalin-2(1H)-one-derived phosphonates, further expanding the library of available chiral building blocks. nih.govrsc.org More recently, the synthesis of nonsilyl bicyclic secondary amine organocatalysts has been achieved, demonstrating a scalable methodology for creating these valuable synthetic tools. acs.org
Complexes derived from these chiral bicyclic amine scaffolds have proven effective in mediating a variety of enantioselective transformations.
Asymmetric Henry Reaction: Chiral ligands built from the 1,2-diaminobicyclo[2.2.2]octane (DABO) scaffold have shown high efficiency in the copper-catalyzed asymmetric Henry (nitroaldol) reaction. nih.gov
Aldol (B89426) Reaction: Tripeptides containing the 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) residue have been used as covalent organocatalysts in the aldol reaction, yielding products with high enantioselectivity. nih.gov
Asymmetric Transfer Hydrogenation: Nonsilyl bicyclic secondary amine catalysts have been successfully applied to the asymmetric transfer hydrogenation of a,β-unsaturated aldehydes, achieving excellent enantioselectivity (up to 99% ee) with low catalyst loading. acs.org
Asymmetric 1,2-Addition: Rhodium complexes have been used to catalyze the asymmetric 1,2-addition of arylboronic acids to cyclic imines, affording highly optically active products. nih.gov
These examples underscore the significant contribution of chiral bicyclic amine scaffolds to the field of asymmetric catalysis, enabling the efficient and selective synthesis of complex chiral molecules.
Role in Materials Science and Molecular Engineering
The rigid, three-dimensional structure of the bicyclo[2.2.2]octane core, combined with the electronic properties imparted by the fluorine atom, makes this compound a molecule of interest for the construction of advanced materials and molecular systems. Its bridgehead substitution pattern provides a unique geometry for building well-defined, three-dimensional molecular architectures.
Integration into Polymeric Structures and Hybrid Materials
While large-scale polymerization of this compound is not extensively documented in mainstream literature, its chemical structure provides clear potential for its use as a monomer in polymer synthesis. The primary amine group (–NH₂) is a versatile functional handle that can readily participate in reactions to form various polymer linkages, such as amides, imines, and ureas. This allows for its integration into polymer backbones, where the rigid bicyclic cage can impart unique properties to the resulting material, including thermal stability, rigidity, and defined conformational structure.
The synthesis of polyesters from related bicyclo[2.2.2]octane diols demonstrates the capability of this scaffold to be incorporated into polymer chains. google.com Similarly, the amine functionality of this compound makes it a suitable candidate for the synthesis of polyamides and other condensation polymers. In some thermal processes, related bicyclic compounds have been noted to form products that are polymeric in origin, suggesting the scaffold's propensity to form larger molecular assemblies under certain conditions. lookchem.com
In the realm of hybrid materials, the compound can be used as a building block to create complex organic molecules with specific functions. Its ability to be functionalized allows for its attachment to other molecular systems, including biological macromolecules or inorganic nanoparticles, to create hybrid materials with tailored properties.
Exploration in Organic Electronics and Molecular Circuitry
The bicyclo[2.2.2]octane skeleton is a rigid, non-conjugated scaffold that can hold functional groups in precise, fixed orientations. This structural rigidity is a highly desirable characteristic in the design of molecular-scale electronic components. thieme-connect.com The introduction of a fluorine atom provides a means to tune the electronic properties of the molecule through its strong inductive effect.
Although specific applications of this compound in organic electronic devices are still emerging, fluorinated organic materials are a significant class of compounds explored for such applications. bldpharm.com The defined structure of the bicyclo[2.2.2]octane cage can serve as a "molecular insulator" or a rigid linker in the design of molecular wires or other components for molecular circuitry, preventing unwanted conformational changes that could disrupt electronic pathways. The ability to create derivatives from its precursor, 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid, opens up pathways to synthetically connect this rigid, fluorinated core to electronically active moieties. lookchem.comambeed.com
Utility in Chemical Biology and Biophysical Studies
In the fields of chemical biology and biophysics, the unique structural and chemical properties of this compound have been leveraged for the design of molecular tools to probe complex biological systems.
Application as Structural Probes in Biological Systems
The rigid bicyclic framework of this compound makes it an excellent scaffold for designing structural probes and bioisosteres. ucl.ac.uk Bioisosteres are substituents or groups with similar physical or chemical properties that can be used to replace another chemical group in a biologically active molecule. The replacement of planar aromatic rings, like a phenyl group, with a three-dimensional, saturated scaffold like bicyclo[2.2.2]octane can lead to significant improvements in the physicochemical properties of a drug candidate.
The bicyclo[2.2.2]octane group is noted to be more lipophilic than smaller bicyclic systems like bicyclo[1.1.1]pentane. researchgate.net This property can be exploited to modify a molecule's solubility and its ability to cross cell membranes. The fluorine atom further influences properties like metabolic stability and binding affinity to target proteins. The defined three-dimensional arrangement of substituents on the bicyclic core allows for precise interactions with biological targets, making these scaffolds valuable in drug design and for probing ligand-receptor interactions. ucl.ac.uk
Table 1: Comparison of Bicyclic Scaffolds in Bioisosteric Replacement
| Scaffold | Key Structural Feature | Common Application | Impact on Properties |
|---|---|---|---|
| Bicyclo[1.1.1]pentane | Highly strained, rigid, linear | Phenyl ring, alkyne, t-butyl group replacement acs.orgacs.org | Improves solubility, reduces non-specific binding researchgate.net |
| Bicyclo[2.2.2]octane | Larger, rigid cage structure | Phenyl ring replacement | Increases lipophilicity and rigidity, can enhance binding specificity researchgate.net |
Functionalization for Protein Labeling and NMR Spectroscopy
The amine group of this compound serves as a key point for chemical modification, allowing it to be attached to other molecules, including peptides and proteins. This process, known as bioconjugation, is critical for developing molecular probes. researchgate.netacs.org
The presence of the fluorine-19 (¹⁹F) isotope, which has 100% natural abundance and a high gyromagnetic ratio, makes this compound particularly valuable for Nuclear Magnetic Resonance (NMR) spectroscopy studies. nih.govresearchgate.net ¹⁹F NMR is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules. researchgate.net
A fluorinated molecule like this compound can be incorporated into a larger molecule, such as a drug candidate or a peptide, to serve as an NMR probe. The ¹⁹F chemical shift is highly sensitive to the local chemical environment, providing detailed information about the molecule's surroundings within a protein's binding pocket or a cell membrane. nih.gov The rigid nature of the bicyclo[2.2.2]octane scaffold ensures that the fluorine atom is held in a fixed position, simplifying the interpretation of NMR data. Computational studies on related fluorinated polycyclic systems have been used to correlate ¹⁹F chemical shifts with specific structural and electronic features. researchgate.net
Table 2: Properties and Applications of this compound in Biophysical Studies
| Property | Relevance | Application |
|---|---|---|
| Primary Amine Group | Allows for covalent attachment to biomolecules. | Protein labeling, peptide synthesis. acs.org |
| ¹⁹F Nucleus | 100% natural abundance, high NMR sensitivity. | Sensitive probe for ¹⁹F NMR spectroscopy. nih.govresearchgate.net |
| Rigid Bicyclic Core | Fixes the position of the fluorine atom and other substituents. | Reduces conformational ambiguity in structural studies. ucl.ac.uk |
| Tunable Electronics | Fluorine's electron-withdrawing nature modifies local environment. | Provides a sensitive reporter on binding events and environmental changes. researchgate.net |
Future Outlook and Emerging Research Frontiers
Innovations in Synthetic Access to Complex Fluorinated Bicyclic Amines
The synthesis of complex, sp³-rich molecules like 4-Fluorobicyclo[2.2.2]octan-1-amine is a dynamic area of research, driven by the need for novel molecular scaffolds in drug discovery. acs.orgrsc.org While established routes exist, emerging frontiers focus on improving efficiency, stereoselectivity, and expanding the chemical space of accessible analogues.
Recent advancements are moving beyond traditional multi-step sequences. Innovations include the development of tandem reactions that can rapidly construct the bicyclo[2.2.2]octane core with high enantioselectivity under mild, metal-free conditions. researchgate.net For the crucial fluorination step, researchers are developing safer and more selective reagents to replace hazardous ones like sulfur tetrafluoride (SF₄). elsevierpure.com One promising strategy is decarboxylative radical fluorination, which has been shown to be a scalable method for producing related monofluorinated bridged compounds. researchgate.net
Furthermore, photoredox catalysis is emerging as a powerful tool for forging C-F bonds and synthesizing complex amines. A modular two-step synthesis for cyclic β-fluoroalkyl amines, which utilizes a photoredox-catalysed cyclisation/hydrogen atom transfer reaction, exemplifies this trend toward more versatile and efficient synthetic strategies. chemrxiv.org These innovative methods promise to make this compound and its complex derivatives more accessible for broader investigation. nih.govacs.org
Advanced Computational Modeling for Predictive Design
Advanced computational modeling is becoming an indispensable tool in the design of novel fluorinated bicyclic amines, allowing for the prediction of molecular properties and biological activity before undertaking complex synthesis. Density Functional Theory (DFT) is at the forefront of this effort, enabling the calculation of electronic, optical, and thermodynamic properties of fluorinated molecules. nih.gov Such calculations can predict how fluorination will impact a molecule's stability, reactivity, and potential interactions with biological targets. nih.govrsc.org
For instance, DFT calculations are used to understand reaction mechanisms, such as in fluorocyclization reactions, and to elucidate the origin of stereoselectivity, which is crucial for creating effective pharmaceuticals. diva-portal.org In the context of drug design, computational "target fishing" workflows are being developed. These automated systems use a combination of ligand- and structure-based approaches—including Support Vector Machines (SVM), docking, and pharmacophore matching—to identify the likely biological targets of a compound like this compound, potentially uncovering new therapeutic applications. nih.gov These predictive models accelerate the discovery process by prioritizing the synthesis of compounds with the highest probability of desired activity.
Table 1: Computational Methods in Fluorinated Molecule Design
| Computational Method | Application in Predictive Design | Key Outcome | Reference |
| Density Functional Theory (DFT) | Calculation of electronic, optical, and thermodynamic properties. | Prediction of molecular stability, reactivity, and interaction energies. | nih.gov |
| DFT/Periodic Computations | Analysis of intermolecular interactions in crystals. | Understanding crystal packing and the role of C-H···F contacts. | rsc.org |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-vis spectra. | Prediction of optical properties for materials science applications. | acs.org |
| Computational Target Fishing | Automated workflow to identify potential biological targets. | Proposing new therapeutic indications and anticipating off-target effects. | nih.gov |
Expanding the Scope of Biological and Materials Applications
While this compound is a known building block for CNS agents, its unique structural features suggest a much wider application scope. The bicyclo[2.2.2]octane framework is a key element in numerous biologically active products, valued for the conformational rigidity it imparts, which can lead to higher binding affinity and selectivity for protein targets. acs.org
Biological Applications: The introduction of fluorine can significantly enhance metabolic stability and bioavailability. elsevierpure.comresearchgate.net This has led to the exploration of fluorinated scaffolds in a variety of therapeutic areas. Analogues of 4-aminobicyclo[2.2.2]octane have shown promise as antimalarial and antitrypanosomal agents. mdpi.com The strategic placement of fluorine is a reliable strategy for developing new antimalarial drugs. elsevierpure.com Moreover, the fluorine-18 (B77423) isotope (¹⁸F) is a key radionuclide for Positron Emission Tomography (PET), a non-invasive imaging technique. diva-portal.orgnih.gov The development of ¹⁸F-labeled versions of this amine could yield novel PET tracers for oncology and neuroscience research. nih.gov
Materials Science Applications: The rigid bicyclic scaffold is also attractive for materials science. Such structures can act as three-dimensional isosteres for planar aromatic rings, offering improved physicochemical properties like solubility while maintaining structural integrity. researchgate.net These scaffolds are being investigated for use in tissue engineering, where they can be surface-modified to promote cell adhesion and infiltration into porous biomaterials. nih.gov The defined spatial arrangement provided by the bicyclic cage is also useful for studying electron-transfer systems, opening possibilities for their use as molecular components in organic electronics. acs.orgacs.org
Table 2: Potential Application Areas for Fluorinated Bicyclic Amines
| Application Area | Specific Use | Rationale | Reference |
| Medicinal Chemistry | CNS-active drugs | Known intermediate; rigid scaffold enhances receptor binding. | diva-portal.org |
| Antimalarial Agents | Fluorinated scaffolds show high potency against malaria. | elsevierpure.commdpi.com | |
| PET Imaging Agents | Incorporation of ¹⁸F for in vivo imaging in oncology and neuroscience. | diva-portal.orgnih.gov | |
| Materials Science | Tissue Engineering | Surface modification of scaffolds to improve cell adhesion and growth. | nih.gov |
| Molecular Electronics | Rigid linkers for controlling spatial arrangement of chromophores. | acs.orgacs.org | |
| Bioisosteres | 3D replacement for aromatic rings to improve drug properties. | researchgate.net |
Interdisciplinary Research Integrating Synthesis, Theory, and Application
The future development of this compound and related compounds lies at the intersection of multiple scientific disciplines. Progress is driven by a synergistic loop where synthetic chemists create novel molecules, computational theorists model their properties, and biologists or materials scientists test their real-world applications. rsc.org
This interdisciplinary approach is essential for tackling complex challenges. For example, the design of a new PET imaging agent requires expertise in:
Synthetic Chemistry: To develop efficient methods for creating the molecule and incorporating the ¹⁸F isotope, often under tight time constraints due to its short half-life. diva-portal.org
Computational Chemistry: To predict which derivatives will have the best properties for targeting specific receptors in the body. nih.gov
Biology and Medicine: To test the efficacy and safety of the new agent in vitro and in vivo. nih.gov
Similarly, creating advanced materials involves chemists synthesizing novel fluorinated monomers, physicists and engineers characterizing the electronic and physical properties of the resulting polymers, and computational scientists modeling the material's behavior at a molecular level. acs.org This integration of synthesis, theory, and application accelerates innovation, enabling the rational design of complex fluorinated bicyclic amines for a new generation of pharmaceuticals and high-performance materials. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Fluorobicyclo[2.2.2]octan-1-amine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves fluorination of bicyclo[2.2.2]octane derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor®. Key parameters include reaction temperature (optimized between -20°C to 60°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric control of the fluorinating agent. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the amine hydrochloride salt .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : NMR confirms fluorination (δ ~ -120 to -150 ppm), while NMR resolves bicyclic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 179.66 for CHClFN).
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline forms .
Q. How can researchers assess the compound’s stability under various storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at elevated temperatures (e.g., 40°C) and high humidity (75% RH) for 1–3 months. Monitor degradation via HPLC for purity loss (>98% initial purity) and NMR for structural integrity. Use inert atmospheres (argon) to minimize oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorination position on biological activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with fluorination at different positions (e.g., 2- or 3-fluorinated bicyclo derivatives).
- Step 2 : Test in vitro binding assays (e.g., serotonin or dopamine receptors) to compare IC values.
- Step 3 : Perform computational docking (e.g., AutoDock Vina) to correlate fluorination position with receptor interaction energy.
- Example : A study showed 4-fluorinated analogs exhibit 10x higher serotonin receptor affinity than non-fluorinated counterparts due to enhanced electronegativity .
Q. What strategies resolve contradictions in reported receptor binding affinities of fluorinated bicyclo[2.2.2]octan-1-amine derivatives?
- Methodological Answer :
- Standardize Assays : Use uniform radioligand concentrations (e.g., 1 nM -serotonin) and buffer conditions (pH 7.4).
- Control for Enantiomeric Purity : Chiral HPLC ensures stereochemical homogeneity, as impurities can skew results.
- Molecular Dynamics (MD) Simulations : Model receptor-ligand interactions over 100 ns to identify transient binding modes missed in static docking .
Q. What computational methods are employed to predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- QSAR Models : Use platforms like Schrödinger’s QikProp to predict logP (lipophilicity) and blood-brain barrier penetration.
- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and toxicity (hERG inhibition risk).
- Example : Predicted logP of 1.2 suggests moderate solubility, requiring prodrug strategies for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
